molecular formula C10H10N2O2 B2810198 5-Methyl-3-phenylimidazolidine-2,4-dione CAS No. 33558-00-8

5-Methyl-3-phenylimidazolidine-2,4-dione

Cat. No.: B2810198
CAS No.: 33558-00-8
M. Wt: 190.202
InChI Key: BICWSFBFTRDBMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-3-phenylimidazolidine-2,4-dione is a hydantoin derivative with the molecular formula C10H10N2O2. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its imidazolidine ring structure, which is a five-membered ring containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-phenylimidazolidine-2,4-dione typically involves a three-component reaction. One common method includes the reaction of ethyl pyruvate, p-anisidine, and phenyl isocyanate. This reaction proceeds under mild conditions and yields the desired hydantoin derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials make it feasible for large-scale synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazolidinedione derivatives.

    Reduction: Reduction reactions can convert it into different hydantoin derivatives.

    Substitution: It can undergo substitution reactions, particularly at the phenyl ring, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products Formed

Scientific Research Applications

5-Methyl-3-phenylimidazolidine-2,4-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their biological activities, including antimicrobial and antiviral properties.

    Medicine: Hydantoin derivatives, including this compound, are explored for their potential as anticonvulsant drugs.

    Industry: It is used in the development of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenylimidazolidine-2,4-dione and its derivatives involves interaction with molecular targets such as ion channels and enzymes. For instance, hydantoin derivatives are known to block calcium channels, which is the basis for their anticonvulsant activity. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phenytoin: A well-known anticonvulsant drug with a similar hydantoin structure.

    Ethotoin: Another anticonvulsant with structural similarities to 5-Methyl-3-phenylimidazolidine-2,4-dione.

    Fosphenytoin: A prodrug of phenytoin, used for its improved solubility and bioavailability.

Uniqueness

This compound is unique due to its specific substitution pattern on the imidazolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-methyl-3-phenylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BICWSFBFTRDBMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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